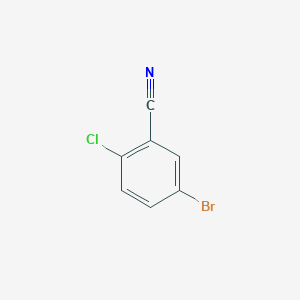

5-Bromo-2-chlorobenzonitrile

Description

Significance in Contemporary Organic Chemistry

The importance of 5-Bromo-2-chlorobenzonitrile in modern organic chemistry stems from its role as a versatile building block. The presence of two distinct halogen atoms, bromine and chlorine, allows for selective and sequential reactions, a highly desirable feature in complex molecule synthesis. The nitrile group further adds to its chemical reactivity, capable of being transformed into various other functional groups such as amines, carboxylic acids, and amides. This trifunctional nature makes it an invaluable tool for chemists seeking to construct intricate molecular architectures.

Role as a Key Building Block in Multi-Step Syntheses

This compound is a cornerstone in the synthesis of a diverse range of organic compounds. Its utility is prominently demonstrated in the preparation of pharmaceuticals and agrochemicals. For instance, it is a key intermediate in the synthesis of certain non-steroidal anti-inflammatory drugs (NSAIDs) and has been utilized in the development of novel therapeutic agents targeting neurological disorders and cancer. In the agrochemical sector, derivatives of this compound have been explored for their potential as pesticides.

A significant application of this compound is in the synthesis of 5-bromo-2-chlorobenzoic acid. google.comwipo.int This transformation is typically achieved through hydrolysis of the nitrile group under basic conditions, followed by acidification. google.comchemicalbook.com The resulting benzoic acid derivative is itself a valuable intermediate in the synthesis of various biologically active molecules, including the anti-diabetic drug dapagliflozin. google.com

The reactivity of the bromo and chloro substituents allows for their participation in a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the introduction of new carbon-carbon bonds, a fundamental process in the construction of complex organic scaffolds. For example, it has been used in the synthesis of substituted aryl quinolines and benzothiazoles, which have been investigated for their activity at metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5). nih.gov

Overview of Academic Research Trajectories and Future Prospects

Current academic research continues to explore the synthetic potential of this compound. Investigations are focused on developing more efficient and environmentally friendly synthetic methods for its preparation and subsequent transformations. This includes the use of novel catalysts and reaction conditions to improve yields and reduce byproducts. google.com

Future prospects for this compound lie in its continued application in medicinal chemistry and materials science. The unique electronic and steric properties imparted by the bromo and chloro substituents make it an attractive scaffold for the design of new drugs with improved efficacy and selectivity. Furthermore, its derivatives are being explored for their potential use in the development of novel organic materials with specific electronic and photophysical properties. The versatility of this compound ensures its continued relevance as a key building block in the ongoing quest for new and functional molecules.

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Formula | C₇H₃BrClN |

| Molecular Weight | 216.46 g/mol nih.gov |

| CAS Number | 57381-44-9 nih.gov |

| Appearance | Solid sigmaaldrich.com |

| InChI | 1S/C7H3BrClN/c8-7-2-1-6(9)3-5(7)4-10/h1-3H sigmaaldrich.com |

| InChI Key | CTSHRMBLMKPDAG-UHFFFAOYSA-N sigmaaldrich.com |

| SMILES | Clc1ccc(Br)c(c1)C#N sigmaaldrich.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-bromo-2-chlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClN/c8-6-1-2-7(9)5(3-6)4-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKDMQBUJOXQVEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60615573 | |

| Record name | 5-Bromo-2-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60615573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57381-44-9 | |

| Record name | 5-Bromo-2-chlorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57381-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60615573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Bromo 2 Chlorobenzonitrile

Regioselective Bromination of 2-chlorobenzonitrile (B47944)

The most direct and industrially significant method for synthesizing 5-bromo-2-chlorobenzonitrile is the electrophilic bromination of 2-chlorobenzonitrile. google.com This approach leverages the directing effects of the substituents on the aromatic ring to achieve high regioselectivity. The electron-withdrawing cyano (-CN) group is a meta-director, while the chloro (-Cl) group, despite being electron-withdrawing by induction, is an ortho-para director due to resonance effects. Both groups synergistically direct the incoming electrophile to the 5-position, facilitating the desired substitution pattern and inhibiting the formation of other isomers.

Mechanism and Reaction Kinetics of Electrophilic Aromatic Bromination

The electrophilic aromatic bromination of 2-chlorobenzonitrile follows a well-established stepwise mechanism. semanticscholar.org The reaction is initiated by the generation of a potent electrophile, typically a bromonium ion (Br+) or a polarized bromine molecule complexed with a Lewis acid. smolecule.com

The mechanism proceeds as follows:

Formation of the Electrophile: A brominating agent, such as molecular bromine (Br₂), is activated, often by a Lewis acid catalyst like iron(III) bromide (FeBr₃), to generate a more powerful electrophile.

Nucleophilic Attack: The π-electron system of the 2-chlorobenzonitrile ring attacks the electrophilic bromine species. This attack is regioselective for the 5-position, which is activated by the para-directing chloro group and the meta-directing cyano group. This step leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation: A weak base, such as the FeBr₄⁻ anion formed during the catalytic cycle, abstracts a proton from the sp³-hybridized carbon of the sigma complex. This restores the aromaticity of the ring and yields the final product, this compound.

The reaction kinetics are influenced by the concentration of the reactants, the catalyst, and the reaction temperature. The rate-determining step is typically the formation of the sigma complex. semanticscholar.org

Optimization of Brominating Agents and Reaction Conditions

The choice of brominating agent and the optimization of reaction conditions are critical for maximizing the yield and purity of this compound while minimizing the formation of byproducts, primarily 3-bromo-2-chlorobenzonitrile. smolecule.com

Commonly used brominating agents include:

N-Bromosuccinimide (NBS): A versatile and easy-to-handle solid brominating agent. It is often used in polar aprotic solvents like dichloromethane (B109758) (DCM) or acetonitrile. smolecule.com Reactions with NBS typically offer high yields and purity. smolecule.com

Bromine (Br₂): Direct use of liquid bromine is effective but requires careful handling due to its corrosive and toxic nature. These reactions are often carried out in solvents like acetic acid or dichloromethane, sometimes with a Lewis acid catalyst. smolecule.com

Dibromohydantoin: Another solid brominating agent that offers safer handling compared to liquid bromine. smolecule.com

Optimization studies have shown that controlling the stoichiometry of the brominating agent is crucial. Using a molar ratio of the brominating agent to 2-chlorobenzonitrile between 1.0 and 1.2 equivalents minimizes di-bromination and other side reactions. smolecule.com The reaction temperature is typically maintained between 0°C and 100°C, with reaction times ranging from 3 to 24 hours, depending on the specific reagents and solvents used.

| Method | Yield (%) | Purity (%) | Scalability |

| NBS in Dichloromethane | 85–90 | 96–99 | High |

| Br₂ in Acetic Acid | 75–80 | 90–95 | Moderate |

| Dibromohydantoin in THF | 80–85 | 94–97 | Low |

| This table is based on data from comparative analyses of bromination methods. smolecule.com |

Catalyst Development for Enhanced Selectivity and Yield

While the inherent directing effects of the substituents in 2-chlorobenzonitrile provide good regioselectivity, catalyst development aims to further enhance reaction rates, yield, and selectivity under milder conditions. For brominations using molecular bromine, Lewis acids like Iron(III) bromide (FeBr₃) are standard catalysts that polarize the Br-Br bond. smolecule.com

Recent research in the broader field of aromatic halogenation has explored advanced catalytic systems that could be applicable to this synthesis. For instance, zeolites , such as partially cation-exchanged Ca²⁺-Y zeolite, have been shown to be effective catalysts for the selective para-bromination of other halogenated aromatic compounds. These microporous catalysts can offer shape selectivity and prevent the accumulation of byproducts like HBr, potentially leading to cleaner reactions and easier product isolation.

Alternative and Novel Synthetic Pathways

Beyond direct bromination, other synthetic strategies can be employed to produce this compound. These alternative routes can be valuable when starting materials other than 2-chlorobenzonitrile are more accessible or when different impurity profiles are desired.

Exploration of Sandmeyer Reaction Variants for Halogen Introduction

The Sandmeyer reaction provides a versatile method for introducing halogens onto an aromatic ring via the transformation of an aryl amine. wikipedia.orgnih.gov This reaction proceeds through the formation of an aryl diazonium salt, which is then decomposed in the presence of a copper(I) salt. wikipedia.org

A plausible Sandmeyer route to this compound could start from 2-amino-5-chlorobenzonitrile . The synthesis would involve two key steps:

Diazotization: The starting amine is treated with a cold, acidic solution of sodium nitrite (B80452) (NaNO₂) to form the corresponding diazonium salt, 5-chloro-2-cyanobenzenediazonium chloride.

Sandmeyer Reaction: The diazonium salt solution is then added to a solution of copper(I) bromide (CuBr), which catalyzes the replacement of the diazonium group with a bromine atom, yielding this compound with the release of nitrogen gas. nih.gov

The mechanism is believed to involve a single-electron transfer from the copper(I) catalyst to the diazonium salt, generating an aryl radical which then abstracts a halogen from a copper(II) halide species. wikipedia.org This method avoids the direct handling of elemental bromine and can offer high yields and purity. nih.gov

Development of Nucleophilic Aromatic Substitution Routes

Nucleophilic aromatic substitution (SNAAr) offers another strategic approach. A particularly relevant variant is the Rosenmund-von Braun reaction , which is used to synthesize aryl nitriles from aryl halides using copper(I) cyanide (CuCN). organic-chemistry.orgwikipedia.orgnumberanalytics.com

To synthesize this compound, a potential starting material would be 1,4-dibromo-2-chlorobenzene . The reaction involves heating the aryl halide with CuCN, typically in a high-boiling polar solvent like DMF or pyridine, to replace one of the bromine atoms with a nitrile group. organic-chemistry.org The choice of which bromine is substituted would depend on the specific reaction conditions and any subtle electronic differences between the two positions.

The classical Rosenmund-von Braun reaction often requires harsh conditions (temperatures of 150–250 °C), which can limit its applicability. thieme-connect.de However, modern advancements have improved this method significantly. For example, the use of additives like L-proline has been shown to promote the reaction at much lower temperatures (80–120 °C), making the process more compatible with sensitive functional groups. thieme-connect.de Furthermore, palladium-catalyzed cyanation reactions have also emerged as powerful alternatives. thieme-connect.de These developments make nucleophilic aromatic substitution a more viable and flexible strategy for the synthesis of complex benzonitriles.

Photocatalytic and Electrosynthetic Approaches

The fields of photocatalysis and electrosynthesis represent cutting-edge frontiers in organic chemistry, offering mild conditions for the generation of radical intermediates and enabling novel reaction pathways. cardiff.ac.uk While specific, detailed applications of these methods for the direct synthesis of this compound are not yet extensively documented, the principles hold significant potential.

Photocatalysis, which harnesses light energy to drive chemical reactions, is a transformative synthetic method. acs.org The visible light photoreduction of aryl halides, a class of compounds to which this compound belongs, has been successfully demonstrated using various photocatalysts. rsc.org This suggests the feasibility of developing a photocatalytic route for its synthesis or derivatization. Such methods offer the advantage of operating under ambient temperature and pressure, potentially reducing energy consumption and byproduct formation compared to traditional thermal methods. cardiff.ac.uk

Electrosynthesis provides another modern alternative for chemical transformations. While direct electrosynthesis of this compound is not detailed in the available literature, related processes such as the electroinduced dehalogenation of similar compounds have been explored. The application of electrosynthesis could offer a reagent-free method for certain transformations, minimizing chemical waste. The potential for these advanced methodologies to create more efficient and selective synthetic routes remains an active area of research.

Process Intensification and Scale-Up Strategies

The transition from laboratory-scale synthesis to industrial production requires robust and efficient methodologies. Process intensification, which aims to develop smaller, cleaner, and more energy-efficient manufacturing processes, is central to the large-scale synthesis of this compound.

Continuous flow chemistry has emerged as a powerful technology for improving synthetic efficiency, safety, and scalability. mdpi.com Instead of large-volume batch reactors, reactants are pumped through a network of tubes or microreactors where the reaction occurs. This approach offers superior control over reaction parameters such as temperature and mixing, leading to more consistent product quality. mdpi.com

For the synthesis of this compound, a continuous flow setup would offer several advantages:

Enhanced Safety: Flow reactors contain only a small volume of reactive material at any given time, minimizing the risks associated with exothermic reactions or hazardous intermediates. mdpi.com

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for rapid heating and cooling, enabling precise temperature control that is crucial for minimizing side reactions.

The industrial synthesis of this compound is often achieved through the bromination of 2-chlorobenzonitrile. google.com Optimization of this process focuses on maximizing yield and purity while minimizing costs and environmental impact. A key factor in the efficiency of this synthesis is the high selectivity of the bromination reaction. The chloro and cyano groups on the starting material direct the incoming bromine atom to the 5-position, which inherently inhibits the formation of other isomers and byproducts. google.com

Patented industrial methods report high yields and purity for this process. google.comscribd.com The reaction can be monitored using High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material. The reaction is typically stopped once the substrate conversion exceeds a high threshold, such as 99%, to ensure maximum yield. scribd.com Subsequent purification steps, such as recrystallization, can further enhance the product's purity to meet stringent industrial requirements.

| Parameter | Value | Source |

| Starting Material | 2-chlorobenzonitrile | google.com |

| Reaction Type | Bromination | google.com |

| Typical Yield | 80-90% | google.com |

| Reported Purity (HPLC) | >99% | google.comscribd.com |

| Reaction Temperature | 20-30 °C (preferred range) | scribd.com |

| Reaction Time | 3-24 hours (typically 5 hours) | scribd.com |

Chemical Reactivity and Transformative Potential of 5 Bromo 2 Chlorobenzonitrile

Cross-Coupling Reactions and Derivative Synthesis

The presence of both a bromo and a chloro substituent on the benzonitrile (B105546) ring is key to its synthetic utility. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl. wuxibiology.com This hierarchy allows for selective activation of the C-Br bond while leaving the C-Cl bond intact for subsequent transformations. This regioselectivity is fundamental to the controlled, stepwise synthesis of diverse derivatives.

Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds, is a cornerstone of modern organic synthesis. jyu.fi This reaction typically involves the palladium-catalyzed coupling of an organohalide with an organoboron compound, such as a boronic acid or its ester. jyu.fi For 5-Bromo-2-chlorobenzonitrile, the Suzuki-Miyaura reaction offers a reliable pathway to introduce a wide array of aryl and heteroaryl substituents at the 5-position.

The versatility of the Suzuki-Miyaura coupling allows for the use of a broad range of boronic acid partners with this compound. Both electron-rich and electron-poor arylboronic acids, as well as various heteroarylboronic acids, can be successfully coupled. acs.orgnih.gov However, the reaction is not without its challenges. For instance, some heteroarylboronic acids, particularly those of electron-deficient heterocycles like pyridines, can be less stable and exhibit lower nucleophilicity, which may necessitate adjustments to the reaction conditions or catalyst system to achieve good yields. acs.orgnih.gov The use of potassium organotrifluoroborates has emerged as a valuable alternative to boronic acids, as they are often more stable and less prone to protodeboronation. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling with this compound Analogs and Various Boronic Acid Partners

This table is illustrative and may not represent reactions with this compound directly, but demonstrates the scope of the Suzuki-Miyaura reaction with similar substrates.

| Aryl Halide Partner | Boronic Acid Partner | Catalyst System | Product | Yield | Reference |

| 4-Bromobenzonitrile | 5-Formylfuran-2-yltrifluoroborate | Pd(OAc)₂ / RuPhos | 4-(5-Formylfuran-2-yl)benzonitrile | 39% | acs.org |

| 4-Chlorobenzonitrile | 3,5-Dimethylisoxazol-4-yltrifluoroborate | Pd(OAc)₂ / RuPhos | 4-(3,5-Dimethylisoxazol-4-yl)benzonitrile | 71% | acs.org |

| 4-Bromobenzonitrile | Pyridin-4-yltrifluoroborate | Pd(OAc)₂ / RuPhos | 4-(Pyridin-4-yl)benzonitrile | - | acs.org |

| 4-Chlorobenzonitrile | Benzothiophen-2-yltrifluoroborate | Pd(OAc)₂ / RuPhos | 4-(Benzothiophen-2-yl)benzonitrile | 82% | acs.org |

| 4-Chlorobenzonitrile | Benzofuran-2-yltrifluoroborate | Pd(OAc)₂ / RuPhos | 4-(Benzofuran-2-yl)benzonitrile | 92% | acs.org |

The performance of the palladium catalyst in Suzuki-Miyaura couplings is critically dependent on the choice of ligand. scispace.commit.edu The ligand stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle. For challenging substrates, such as those involving aryl chlorides or sterically hindered coupling partners, the rational design of phosphine (B1218219) ligands has been instrumental in achieving high catalytic efficiency. scispace.com Ligands like Buchwald's biarylphosphines (e.g., SPhos, RuPhos) and other electron-rich, bulky phosphines have demonstrated remarkable activity in promoting the coupling of a wide range of substrates. scispace.commit.edu The development of water-soluble ligands has also enabled these reactions to be carried out in aqueous media, offering environmental and practical advantages, particularly for industrial applications. uwindsor.ca

For polyhalogenated substrates like this compound, the inherent difference in reactivity between the C-Br and C-Cl bonds allows for regioselective Suzuki-Miyaura coupling. The oxidative addition of the palladium(0) catalyst to the C-Br bond is significantly faster than to the C-Cl bond. wuxibiology.com This allows for the selective substitution of the bromine atom, leaving the chlorine atom available for a subsequent, different cross-coupling reaction. This stepwise functionalization is a powerful strategy for the synthesis of complex, unsymmetrically substituted biaryl compounds. Computational methods, such as the analysis of the Lowest Unoccupied Molecular Orbital (LUMO), can be employed to predict the most reactive site for oxidative addition in polyhalogenated systems. wuxibiology.com

Exploration of Other Cross-Coupling Methodologies (e.g., Heck, Sonogashira, Negishi)

Beyond the Suzuki-Miyaura reaction, this compound is a suitable substrate for a variety of other palladium-catalyzed cross-coupling reactions, further expanding its synthetic utility.

Heck Reaction: This reaction couples the aryl halide with an alkene to form a substituted alkene. uh.edu The regioselectivity for the C-Br bond would again be expected to dominate.

Sonogashira Coupling: This reaction involves the coupling of the aryl halide with a terminal alkyne, providing a direct route to arylalkynes. researchgate.netnih.gov This methodology is widely used in the synthesis of natural products and functional materials. beilstein-journals.org

Negishi Coupling: In this reaction, an organozinc reagent is coupled with the aryl halide. uh.edu Organozinc reagents are known for their high functional group tolerance, making this a valuable method for complex molecule synthesis. uh.edu

The ability to perform these different coupling reactions selectively on the same starting molecule underscores the transformative potential of this compound.

Mechanistic Studies of Catalytic Cycle and Intermediate Formation

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings, involves a catalytic cycle consisting of three primary steps: jyu.ficore.ac.uk

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-halogen bond (preferentially C-Br in the case of this compound) to form a Pd(II) intermediate. core.ac.uk

Transmetalation (for Suzuki, Negishi) or Alkene/Alkyne Coordination/Insertion (for Heck, Sonogashira): In the Suzuki-Miyaura reaction, the organoboron species transfers its organic group to the palladium center in a step known as transmetalation. jyu.fi For the Heck and Sonogashira reactions, the alkene or alkyne coordinates to the palladium, followed by migratory insertion.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the active Pd(0) catalyst and forming the final product. jyu.fi

Mechanistic studies, including kinetic analyses and the isolation and characterization of catalytic intermediates, have been crucial for understanding and optimizing these reactions. acs.org For instance, the formation of off-cycle species, such as palladium dimers, can deactivate the catalyst, and understanding these pathways has led to the design of more robust and efficient catalytic systems. acs.org

Functional Group Transformations of the Nitrile Moiety

The nitrile group in this compound is a key functional handle that can be selectively converted into other valuable functional groups, such as primary amines and carboxylic acids, without disturbing the halogen substituents.

The nitrile group can be selectively reduced to a primary amine, yielding (5-bromo-2-chlorophenyl)methanamine. This transformation is crucial for introducing a flexible aminomethyl linker, often utilized in the synthesis of pharmaceutical and agrochemical compounds. Various reduction methods have been developed that exhibit high chemoselectivity, leaving the aryl-halogen bonds intact.

Catalytic hydrogenation using non-noble metal catalysts, such as well-defined iron pincer complexes, has proven effective for reducing halogenated benzonitriles. scispace.com These reactions typically proceed under hydrogen pressure and elevated temperatures, showing good tolerance for electron-withdrawing groups like chlorine and bromine. scispace.com Another mild and selective method involves the use of ammonia-borane activated by titanium tetrachloride, which can convert substituted halo-benzonitriles into their corresponding benzylamines in good yields without causing dehalogenation. mdpi.com While powerful hydrides like lithium aluminum hydride (LiAlH₄) are generally capable of reducing nitriles to amines, careful control of reaction conditions is necessary to preserve the halogen substituents.

| Reagent System | Conditions | Product | Selectivity Notes |

| Iron-PNP Pincer Complex / H₂ | 30 bar H₂, 100°C, in iPrOH | (5-Bromo-2-chlorophenyl)methanamine | Tolerates halogen substituents well. scispace.com |

| TiCl₄ / NH₃BH₃ | THF, 25°C | (5-Bromo-2-chlorophenyl)methanamine | No dehalogenation observed for various halo-benzonitriles. mdpi.com |

| Lithium Aluminum Hydride (LiAlH₄) | Ethereal Solvent | (5-Bromo-2-chlorophenyl)methanamine | A standard reagent for nitrile reduction; conditions must be controlled to avoid side reactions. |

The transformation of the nitrile group into a carboxylic acid represents a formal oxidation of the carbon atom of the cyano group. This conversion is most commonly and efficiently achieved through hydrolysis, which is detailed in the following section. The resulting 5-bromo-2-chlorobenzoic acid is a valuable intermediate, for instance, in the synthesis of dapagliflozin, a medication used for treating diabetes.

The hydrolysis of the nitrile group in this compound to a carboxylate or carboxylic acid is a fundamental and widely used transformation. This reaction is typically performed under alkaline conditions, for example, by heating with an alkali such as sodium hydroxide (B78521) in an aqueous system. The process involves the initial formation of a 5-bromo-2-chlorobenzoate salt, which is then protonated by adding a protic acid to yield the final 5-bromo-2-chlorobenzoic acid. google.com This two-step, one-pot procedure is noted for its simplicity, low cost, and high yield and purity of the product. google.com

| Reagent(s) | Conditions | Product |

| 1. Alkali (e.g., NaOH) 2. Protic Acid (e.g., HCl) | 1. Heating in aqueous solution 2. Acidification | 5-Bromo-2-chlorobenzoic acid |

Selective Halogen Exchange and Substitution Reactions

The presence of both bromine and chlorine atoms on the aromatic ring opens up possibilities for selective functionalization through substitution reactions. The differing reactivity of the C-Br and C-Cl bonds allows for controlled, stepwise introduction of new substituents.

This compound can participate in nucleophilic aromatic substitution (SNAr) reactions. In such reactions, the relative reactivity of the halogens is a key consideration. Generally, in nucleophilic aromatic substitution, the rate-determining step is the attack of the nucleophile, and reactivity is influenced more by the electronegativity and ability to stabilize the intermediate Meisenheimer complex than by bond strength. However, in many metal-catalyzed cross-coupling reactions and metal-halogen exchanges, the C-Br bond is significantly more reactive than the C-Cl bond. For example, in the cross-coupling of the analogous 5-bromo-2-chloropyridine, the reaction occurs selectively at the bromine position. This preferential reactivity allows for the selective substitution of the bromine atom while leaving the chlorine atom intact, enabling sequential functionalization of the molecule.

Halogen exchange (Halex) reactions, where one halogen is swapped for another (typically fluorine), are also possible. google.comgoogle.com These reactions are often carried out with an alkali metal fluoride, such as potassium fluoride, sometimes in the presence of a catalyst under high temperatures. google.comgoogle.com

| Reaction Type | Reactivity Order | Typical Outcome |

| Metal-Catalyzed Cross-Coupling | C-Br > C-Cl | Selective substitution at the C5 position (bromine). |

| Halogen-Magnesium Exchange | C-Br > C-Cl | Preferential formation of the Grignard reagent at the C5 position. acs.org |

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. wikipedia.org The reaction uses a "directed metalation group" (DMG) to coordinate with an organolithium base and direct deprotonation to the adjacent ortho position. wikipedia.org The nitrile group (-CN) is known to function as a DMG. uwindsor.ca

In this compound, the nitrile group directs metalation to its ortho positions (C2 and C6). Since the C2 position is already substituted with a chlorine atom, metalation occurs selectively at the C6 position upon treatment with a strong lithium amide base like lithium 2,2,6,6-tetramethylpiperidide (LiTMP). The resulting aryllithium intermediate can be trapped in situ with various electrophiles to introduce a new functional group at the C6 position. A common application is the reaction with a trialkyl borate, which, after workup, yields the corresponding 6-borylated benzonitrile derivative. researchgate.net This strategy provides access to contiguously substituted aromatic compounds that are often difficult to prepare by other methods. researchgate.net

| Directing Group | Base | Site of Metalation | Electrophile (Example) | Product (Example) |

| Cyano (-CN) | LiTMP | C6 | Triisopropyl borate | 2-Bromo-6-chloro-2-(diisopropoxyboryl)benzonitrile |

Cyclization and Annulation Reactions Involving this compound

This compound is a versatile substrate for the synthesis of a variety of heterocyclic compounds through cyclization and annulation reactions. The presence of three distinct reactive sites—the nitrile group, the bromine atom, and the chlorine atom—allows for a range of chemical transformations, making it a valuable building block in medicinal and materials chemistry. The differential reactivity of the bromo and chloro substituents, particularly in palladium-catalyzed cross-coupling reactions, enables selective functionalization and subsequent ring-closure strategies.

A significant application of this compound is in the synthesis of fused heterocyclic systems, such as thieno[3,2-d]pyrimidines. These compounds are of interest due to their potential pharmacological activities. The synthesis of novel tetracyclic thieno[3,2-d]pyrimidine (B1254671) derivatives commences with this compound. researchgate.netresearchgate.net The initial step involves the reaction of this compound with ethyl-2-mercaptoacetate, which leads to the formation of an intermediate compound, AT-2. researchgate.netresearchgate.net This is followed by the addition of a lactam, such as piperidin-2-one, to the intermediate AT-2, which then undergoes cyclization to yield a tetracyclic compound, AR-05. researchgate.netresearchgate.net

The resulting tetracyclic structure can be further functionalized. For instance, a Suzuki cross-coupling reaction can be employed to introduce an aryl group, facilitating the formation of a new carbon-carbon bond. researchgate.net This reaction is typically carried out in an alkaline medium, such as a toluene/water mixture, in the presence of an arylboronic acid and a palladium catalyst. researchgate.net Alternatively, the intermediate can undergo an amination reaction in the presence of aromatic amines and a palladium catalyst in dioxane to form a new nitrogen-carbon bond. researchgate.net

The general reactivity of this compound in palladium-catalyzed reactions highlights the preferential substitution of the bromide over the chloride. In the synthesis of aryl ethers, the reaction of 4-bromo-2-chlorobenzonitrile (B136228) with an alcohol in the presence of a palladium catalyst and a base like sodium tert-butoxide results in the exclusive substitution of the bromide. google.com This selective reactivity is crucial for designing multi-step syntheses where the chloro group is intended to react in a subsequent step, possibly a cyclization.

While detailed mechanisms for all possible cyclization reactions of this compound are not extensively documented in readily available literature, its use as a precursor for various biologically active molecules, including HIV-1 fusion inhibitors and cathepsin S inhibitors, underscores its importance in constructing complex molecular architectures. The nitrile group itself can participate in cyclization reactions, often after initial modifications at the halogen sites, to form nitrogen-containing heterocyclic rings.

The following table summarizes a key cyclization reaction involving this compound:

| Starting Material | Reagents | Intermediate(s) | Final Product Type | Ref. |

| This compound | 1. Ethyl-2-mercaptoacetate 2. Piperidin-2-one | AT-2, AR-05 | Tetracyclic thieno[3,2-d]pyrimidine | researchgate.netresearchgate.net |

Further research into the cyclization and annulation reactions of this compound is likely to uncover new synthetic routes to diverse heterocyclic scaffolds, driven by the unique interplay of its functional groups.

Applications of 5 Bromo 2 Chlorobenzonitrile in Advanced Materials and Bioactive Compound Synthesis

Pharmaceutical and Medicinal Chemistry Applications

5-Bromo-2-chlorobenzonitrile has emerged as a valuable building block in the synthesis of various pharmacologically active molecules. Its utility spans across multiple therapeutic areas, underscoring its importance in modern drug discovery and development.

Precursors for Novel Drug Candidates and Therapeutically Active Compounds

The strategic incorporation of the this compound scaffold allows for the construction of diverse molecular architectures, leading to the generation of compounds with a range of biological activities.

This compound is utilized as an organic reagent in the preparation of novel thiazolidin-4-ones. chemicalbook.comchemdad.com These compounds are designed to act as HIV-1 fusion inhibitors, specifically targeting the gp41 protein, a critical component of the viral entry machinery. chemicalbook.comchemdad.com The synthesis of these inhibitors is a key area of research in the ongoing effort to develop new antiretroviral therapies. nih.govgoogle.comresearchgate.netsdu.dk

Table 1: Synthesis of Thiazolidin-4-ones as HIV-1 Fusion Inhibitors

| Starting Material | Reagent | Product Class | Therapeutic Target | Reference |

|---|

The compound also plays a crucial role in the synthesis of diazinones, which have been identified as potent inhibitors of Cathepsin S. chemicalbook.com These diazinones serve as P2 replacements for pyrazole-based inhibitors. chemicalbook.com Cathepsin S is a lysosomal cysteine protease involved in various physiological and pathological processes, making its inhibition a target for therapeutic intervention in several diseases. nih.govnih.gov

Table 2: Synthesis of Diazinones as Cathepsin S Inhibitors

| Starting Material | Product Class | Function | Therapeutic Target | Reference |

|---|

This compound is a precursor in the synthesis of ligands for the metabotropic glutamate (B1630785) receptor 5 (mGluR5). nih.gov These receptors are implicated in a variety of central nervous system disorders, and the development of selective ligands is a significant focus of neuroscience research. nih.govacs.orgmdpi.comuniprot.org The ability to derivatize this compound allows for the creation of a library of compounds to probe the structure-activity relationships of mGluR5 modulation.

Table 3: Synthesis of mGluR5 Ligands

| Precursor | Target Receptor | Significance | Reference |

|---|

The versatility of this compound extends to the field of oncology, where it serves as an intermediate in the synthesis of novel anticancer agents. researchgate.netresearchgate.net Its chemical handles allow for the construction of complex molecules designed to interact with various cancer-related targets. researchgate.netgoogle.com Research in this area has explored the development of compounds with potential efficacy against different cancer cell lines. beilstein-archives.org

Table 4: Application in Anticancer Agent Synthesis

| Intermediate | Application | Research Focus | Reference |

|---|

In the context of hormone-dependent cancers, particularly prostate cancer, this compound is a key building block for the synthesis of androgen receptor (AR) antagonists. googleapis.comgoogle.comgoogle.commdpi.comresearchgate.netbiosynth.comgoogle.com For instance, it is used in Suzuki coupling reactions to create intermediates for drugs like darolutamide. The development of potent and selective AR antagonists is a cornerstone of modern prostate cancer therapy. mdpi.comresearchgate.netgoogle.com

Table 5: Synthesis of Androgen Receptor Antagonists

| Starting Material | Reaction Type | Application | Example Drug Intermediate | Reference |

|---|

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. This compound serves as an excellent starting point for such studies due to its capacity for controlled chemical modification. The bromine and chlorine atoms are effective "handles" for synthetic transformations, most notably in cross-coupling reactions like the Suzuki-Miyaura coupling.

This allows chemists to systematically introduce a variety of molecular fragments and study the resulting changes in biological efficacy. For instance, in the development of negative allosteric modulators (NAMs) for the metabotropic glutamate receptor 5 (mGluR5)—a target for treating neurological disorders—derivatives of this compound are crucial. bldpharm.comresearchgate.net Research has shown that creating biaryl compounds through Suzuki coupling reactions using this scaffold can significantly impact receptor binding affinity. researchgate.net The addition of different aryl groups in place of the bromine atom allows researchers to probe the binding pocket of the receptor, leading to the optimization of potency and other pharmacological properties. bldpharm.com

Studies on quinoline (B57606) and benzothiazole (B30560) analogues have demonstrated that modifications to the aryl group attached to the core scaffold directly influence mGluR5 binding affinity. bldpharm.com For example, the introduction of a cyano group into the phenyl ring of certain analogues significantly improved binding affinity. bldpharm.com This systematic modification is the essence of SAR studies, providing a clear path to designing more effective therapeutic agents.

Table 1: SAR of Quinoline Analogues Derived from Halogenated Precursors This interactive table showcases how minor structural changes can significantly impact biological activity, a core principle of SAR studies.

| Compound Analogue | Modification | Activity (Binding Affinity) |

|---|---|---|

| Parent Quinoline | Unsubstituted | Low Affinity |

| Analogue 1 | Addition of 3-cyano-phenyl group | 110 nM |

| Analogue 2 | Addition of 5-fluoro to Analogue 1 | ~11 nM (10-fold increase) |

Data sourced from studies on mGluR5 modulators. bldpharm.com

Scaffold Design in Drug Discovery and Development

A scaffold in drug discovery is a core molecular structure upon which new derivatives are built. The this compound molecule is an exemplary scaffold, providing a rigid and reliable framework for creating libraries of novel compounds. Its utility has been demonstrated in the synthesis of diverse heterocyclic systems with significant biological potential. google.comdokumen.pub

One prominent example is its use in synthesizing negative allosteric modulators of mGlu5, where the benzonitrile (B105546) portion serves as a key anchor. researchgate.net Synthetic routes often begin with a related precursor, 5-bromo-2-chloronicotinonitrile, which is then elaborated through coupling reactions to produce complex biaryl structures. researchgate.net

Furthermore, research has shown that this compound is the starting material for novel thieno[3,2-d]pyrimidine (B1254671) derivatives. google.comdokumen.pub The synthesis involves an initial reaction with ethyl-2-mercaptoacetate, followed by cyclization and a subsequent Suzuki cross-coupling reaction to introduce further diversity. google.comdokumen.pub The resulting thienopyrimidine scaffold is known to be associated with a wide range of biological activities, including potential anticancer, antiviral, and anti-inflammatory properties. dokumen.pub This highlights the role of this compound not just as an intermediate, but as a foundational scaffold for accessing new areas of biologically relevant chemical space.

Agrochemical Sector Applications

Synthesis of Advanced Pesticides and Herbicides

In the agrochemical industry, this compound functions as a valuable intermediate for producing advanced pesticides and herbicides. Halogenated aromatic compounds are a well-established class of agrochemicals, and the specific arrangement of the bromo, chloro, and nitrile groups on this molecule makes it a useful precursor. google.com

A key synthetic application is its hydrolysis under alkaline conditions to produce 5-bromo-2-chlorobenzoic acid. google.commdpi.com This resulting carboxylic acid is itself a building block for more complex active ingredients used in agriculture. The process is noted for its efficiency and high selectivity, ensuring a high-purity intermediate which is critical for industrial-scale synthesis of crop protection products. google.com The presence of halogen atoms in the final products is often essential for their pesticidal or herbicidal activity.

Development of Crop Protection Agents

The utility of this compound extends to the broader development of crop protection agents. Brominated compounds are important precursors for a variety of active ingredients in both the pharmaceutical and agricultural fields. nih.gov The benzonitrile chemical class itself includes potent herbicides such as bromoxynil (B128292). smolecule.com As such, this compound provides a chemically versatile platform for synthesizing next-generation analogues and novel compounds within this class. Its structure allows for the creation of derivatives that can be screened for efficacy against a wide range of agricultural pests and weeds.

Design of Compounds with Enhanced Bioactivity and Environmental Profiles

A significant challenge in the agrochemical industry is the development of products that are not only effective but also have a favorable environmental profile. The persistence of certain halogenated herbicides and their metabolites in soil is a known concern. smolecule.com For example, metabolic intermediates of the herbicide bromoxynil can be detected in soil, highlighting the need for new active ingredients with improved degradability. smolecule.com

Modern agrochemical research focuses on the rational design of molecules that balance high bioactivity against target organisms with a reduced environmental footprint. This compound is a useful tool in this endeavor. By using it as a starting scaffold, chemists can design novel crop protection agents where the metabolic pathways are predicted to lead to less persistent and less toxic byproducts. The ability to modify the structure through its reactive halogen sites allows for the fine-tuning of properties like soil binding, water solubility, and susceptibility to microbial degradation, thereby creating safer and more sustainable agrochemicals.

Material Science Applications

While this compound is predominantly utilized as an intermediate in the life sciences for pharmaceutical and agrochemical synthesis, its structural features suggest potential, albeit less explored, applications in material science. The aromatic ring combined with the polar nitrile group and reactive halogen atoms are characteristics found in monomers used for specialized polymers and in molecules for organic electronics. For example, halogenated aromatic compounds can be precursors to fire-retardant materials or polymers with specific electronic properties. However, specific, documented applications of this compound itself in the synthesis of polymers, dyes, or electronic materials are not prominent in current scientific literature. Its primary and well-documented role remains as a high-value building block for bioactive compounds.

Precursors for Functionalized Polymers and Co-polymers

While direct polymerization of this compound is not a common application, its true value lies in its role as a precursor for creating functionalized monomers. The presence of three distinct reactive sites—the bromo, chloro, and nitrile groups—allows for a variety of chemical modifications to introduce polymerizable functionalities.

The halogen substituents (bromine and chlorine) are particularly suited for cross-coupling reactions, such as the Suzuki or Stille couplings. These reactions enable the introduction of vinyl, styrenyl, or other polymerizable groups. For instance, a vinyl group could be introduced at the 5-position via a Suzuki coupling with vinylboronic acid, transforming the benzonitrile core into a styrenic monomer. This monomer can then undergo free-radical polymerization or copolymerization with other vinyl monomers like styrene (B11656) to create polymers with tailored properties.

The nitrile group (-CN) can also be chemically transformed to introduce other functionalities. For example, it can be hydrolyzed to a carboxylic acid or reduced to an amine. These groups can then participate in condensation polymerizations to form polyesters or polyamides, respectively. This versatility allows for the incorporation of the 5-bromo-2-chlorophenyl moiety into a wide range of polymer backbones, potentially imparting unique thermal, mechanical, or optical properties to the resulting materials.

| Reactive Site | Potential Modification | Resulting Monomer Type | Polymerization Method |

| Bromo/Chloro | Suzuki, Stille, or Heck coupling | Styrenic, acrylic, etc. | Free-radical, ATRP, RAFT |

| Nitrile | Hydrolysis to carboxylic acid | Dicarboxylic acid derivative | Condensation polymerization |

| Nitrile | Reduction to amine | Diamine derivative | Condensation polymerization |

This table illustrates the potential pathways for converting this compound into polymerizable monomers.

Synthesis of Specialty Dyes and Pigments

In the synthesis of specialty dyes and pigments, this compound can serve as a valuable building block. The nitrile group, being a strong electron-withdrawing group, can be a key component of a chromophore's structure, influencing the color and lightfastness of the resulting dye.

A common route to producing azo dyes involves the diazotization of an aromatic amine followed by coupling with an electron-rich species. While this compound itself is not an amine, its nitrile group can be reduced to an amino group, yielding 5-bromo-2-chloroaniline (B183919) derivatives. These anilines can then be diazotized and coupled with various aromatic compounds to produce a wide array of azo dyes. The presence of the bromo and chloro substituents can modulate the electronic properties of the dye molecule, leading to shifts in the absorption spectrum and potentially enhancing properties like thermal stability and resistance to fading.

Furthermore, the halogen atoms on the ring provide handles for further functionalization, allowing for the attachment of solubilizing groups or moieties that can improve the dye's affinity for specific substrates, such as textiles or polymers. While specific examples of commercial dyes derived directly from this compound are not widely documented, its chemical structure is analogous to intermediates used in the dye industry.

Development of Optoelectronic Materials and Electronic Components

The field of organic electronics often relies on molecules with precisely tuned electronic properties. The electron-withdrawing nature of the nitrile group in conjunction with the electron-withdrawing and heavy-atom effects of the halogens makes this compound an interesting scaffold for the synthesis of materials for optoelectronic applications. researchgate.net

Derivatives of this compound have potential applications in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). Through cross-coupling reactions, the benzonitrile core can be extended into larger conjugated systems, which are essential for charge transport and light emission in these devices. For example, coupling with thiophene (B33073) or fluorene (B118485) derivatives can lead to the formation of π-conjugated oligomers and polymers with desirable electronic band gaps. The presence of the nitrile and halogen groups can help in tuning the HOMO and LUMO energy levels of the resulting materials, which is crucial for efficient charge injection and transport. researchgate.net

While direct applications are still under investigation, the synthesis of novel optoelectronic materials from various benzonitrile derivatives is an active area of research. d-nb.info The potential use of 5-bromo-2-iodobenzonitrile (B39573) in optoelectronic materials has also been noted, highlighting the relevance of halogenated benzonitriles in this field.

Investigation of Flame Retardant Properties in Polymeric Systems

Halogenated compounds have long been used as flame retardants in polymeric materials. The mechanism of flame retardancy for halogenated compounds typically involves the release of halogen radicals upon heating, which can interrupt the radical chain reactions of combustion in the gas phase. Brominated compounds are particularly effective in this regard.

While this compound itself is not typically used as a flame retardant additive, it can be a precursor for the synthesis of reactive flame retardants. By incorporating this molecule into a polymer backbone, the flame-retardant properties become an integral part of the material, reducing the likelihood of leaching that can occur with additive flame retardants.

Research into organophosphorus compounds, which often work synergistically with halogenated compounds, has shown their effectiveness as flame retardants. researchgate.net It is conceivable that derivatives of this compound could be synthesized to include phosphorus-containing moieties, creating a multifunctional flame retardant with enhanced efficacy. However, specific studies detailing the use of this compound or its direct derivatives in flame retardant applications are not extensively reported in the literature.

Contributions to Fine Chemical Synthesis and Specialty Chemicals

The most well-documented and significant application of this compound is its role as a key intermediate in the synthesis of fine and specialty chemicals. scribd.com Its trifunctional nature allows for selective transformations, making it a valuable building block for more complex molecules.

A prominent example is its use in the synthesis of 5-bromo-2-chlorobenzoic acid. google.comwipo.int This transformation is typically achieved through the hydrolysis of the nitrile group under alkaline conditions. google.com The resulting carboxylic acid is a crucial intermediate in the production of various pharmaceuticals. For instance, it is a starting material for the synthesis of Dapagliflozin, a medication used to treat type 2 diabetes. google.com

The synthesis of 5-bromo-2-chlorobenzoic acid from 2-chlorobenzonitrile (B47944) proceeds via the formation of this compound as an intermediate. This process highlights the industrial relevance of this compound.

| Reactant | Reaction | Intermediate | Product | Application of Product |

| 2-Chlorobenzonitrile | Bromination | This compound | - | - |

| This compound | Hydrolysis | - | 5-Bromo-2-chlorobenzoic acid | Pharmaceutical intermediate (e.g., for Dapagliflozin) |

This table outlines the synthetic route from 2-chlorobenzonitrile to 5-bromo-2-chlorobenzoic acid, emphasizing the role of this compound.

Beyond its role in pharmaceutical synthesis, this compound is also a precursor for various agrochemicals. The specific derivatives and their applications are often proprietary, but the general synthetic utility of this compound is widely recognized in the chemical industry.

Theoretical and Computational Investigations of 5 Bromo 2 Chlorobenzonitrile and Its Derivatives

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic structure of a molecule is fundamental to its reactivity, polarity, and spectroscopic properties. Frontier Molecular Orbital (FMO) theory simplifies the picture by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are the primary orbitals involved in chemical reactions. researchgate.net

The HOMO is the orbital with the highest energy that contains electrons, acting as an electron donor (nucleophile). The LUMO is the lowest energy orbital that is empty, capable of accepting electrons (electrophile). researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. nih.gov

For halogenated benzonitriles, the electron-withdrawing nature of the nitrile group (-CN) and the halogen atoms (Br and Cl) significantly influences the energy of these frontier orbitals. These substituents tend to lower the energy of both the HOMO and LUMO. In a study on related halonitriles, the toxicity was found to be dependent on the electrophilicity, which is directly related to the LUMO energy (E(lumo)). nih.gov

While exact values for 5-bromo-2-chlorobenzonitrile are not available, studies on similar molecules like 4-bromo-3-methylbenzonitrile (B1271910) and 2-amino-4-chlorobenzonitrile (B1265954) have been conducted using DFT methods (B3LYP) to determine these properties. ijrte.orgresearchgate.net For instance, the HOMO-LUMO gap helps to explain the charge transfer interactions within the molecule.

An analysis of molecular orbital composition, often performed using Natural Bond Orbital (NBO) methods, would reveal the specific atomic orbital contributions to the HOMO and LUMO of this compound. researchgate.netresearchgate.net It is expected that the HOMO would have significant contributions from the π-system of the benzene (B151609) ring and the p-orbitals of the bromine and chlorine atoms. The LUMO is likely to be a π* orbital distributed over the benzonitrile (B105546) framework, with significant contributions from the carbon and nitrogen atoms of the nitrile group.

Table 1: Illustrative Frontier Orbital Energies for a Related Compound (4-Bromo-3-methylbenzonitrile)

| Parameter | Energy (eV) |

| EHOMO | -8.98 |

| ELUMO | -1.97 |

| Energy Gap (ΔE) | 7.01 |

Note: Data is for 4-bromo-3-methylbenzonitrile and serves as an example of typical values obtained through DFT calculations. ijrte.org

The arrangement of electron density in a molecule can be visualized through charge distribution analysis and molecular electrostatic potential (MEP) maps. An MEP map illustrates the electrostatic potential on the electron density surface of a molecule, providing a guide to its reactive sites for electrophilic and nucleophilic attack.

In an MEP map, regions of negative potential (typically colored red) indicate areas rich in electrons, which are prone to electrophilic attack. Regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential. ijrte.org

For this compound, the strongly electronegative nitrogen atom of the nitrile group would create a region of significant negative electrostatic potential. The hydrogen atoms on the aromatic ring would correspond to regions of positive potential. The halogen atoms, despite their electronegativity, can exhibit a phenomenon known as a "σ-hole," where a region of positive electrostatic potential can exist on the outermost portion of the halogen atom, making it a potential halogen bond donor. semanticscholar.org The electron-withdrawing effects of the chloro, bromo, and nitrile substituents create significant electronic asymmetry across the aromatic system.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a vital tool for investigating the detailed pathways of chemical reactions, allowing researchers to map out potential energy surfaces and identify intermediate structures and transition states.

A transition state (TS) is a high-energy, transient configuration of atoms that exists along the reaction coordinate between reactants and products. Analyzing the structure and energy of the TS is key to understanding the reaction's feasibility and kinetics. DFT calculations are commonly used to locate and characterize transition state structures. academie-sciences.fr

For this compound, a common reaction is nucleophilic substitution or cross-coupling reactions like the Suzuki-Miyaura coupling. Computational studies of similar reactions involving substituted benzonitriles have been performed. For example, the oxidative addition of a nickel catalyst to the C-CN bond of substituted benzonitriles has been studied using DFT, revealing that electron-withdrawing groups stabilize the oxidative addition product. utrgv.edu In cycloaddition reactions involving benzonitrile derivatives, computational analysis has been used to predict regioselectivity by comparing the activation energies of different possible reaction pathways. academie-sciences.frcdnsciencepub.combibliotekanauki.pl A theoretical study on the reaction of benzonitrile sulfide (B99878) with trichloroacetonitrile (B146778) showed that the reaction proceeds through a one-step mechanism, and the preferred product was correctly predicted by calculating the Gibbs free energies of activation for the possible transition states. academie-sciences.fr

The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. Computational models can account for these effects using methods like the Polarizable Continuum Model (PCM). researchgate.net This approach models the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of how the solvent stabilizes or destabilizes reactants, transition states, and products.

In a study on the oxidative addition of a nickel complex to substituted benzonitriles, calculations were performed in both the gas phase and in solvents like THF and toluene. The results showed that the exothermicity of the reactions was significantly affected by the solvent. utrgv.edu For reactions involving polar or charged species, polar solvents generally stabilize the transition state more than the reactants, leading to a lower activation barrier and a faster reaction rate.

Molecular Dynamics and Conformational Studies

Molecular dynamics (MD) simulations model the physical motion of atoms and molecules over time, providing insight into their conformational flexibility and dynamic behavior. wikipedia.orgresearchgate.net An MD simulation numerically solves Newton's equations of motion for a system of particles, using a force field to describe the potential energy and forces between them. wikipedia.org

For a relatively small and rigid molecule like this compound, the primary application of conformational analysis would be to determine the preferred rotational orientations of substituents if any flexible bonds were present. However, the benzonitrile core is planar. A computational study of the related compound 5-bromo-4-chloro-2-fluorobenzonitrile (B1383879) noted that the molecule exists in a rigid planar configuration with minimal flexibility. It is highly probable that this compound also adopts a stable, planar conformation. The primary motions would be vibrational, including the stretching and bending of bonds and the torsional vibrations of the nitrile group relative to the ring, rather than large-scale conformational changes.

Advanced Analytical Methodologies in 5 Bromo 2 Chlorobenzonitrile Research

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is indispensable for separating 5-Bromo-2-chlorobenzonitrile from starting materials, byproducts, and other impurities. These techniques provide both qualitative and quantitative data essential for process control and quality assurance.

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis

High-Performance Liquid Chromatography (HPLC) is the predominant technique for assessing the purity of this compound and monitoring its synthesis. google.com In a typical synthetic route, HPLC is used to track the bromination of 2-chlorobenzonitrile (B47944). google.com The reaction is often monitored until the peak corresponding to the starting material (2-chlorobenzonitrile) diminishes to a specified level, such as less than 1.0% of the total peak area, to ensure complete conversion. google.com

Reverse-phase HPLC (RP-HPLC) is a commonly employed mode. For the analysis of related aromatic compounds like 5-Bromo-2-chlorobenzoic acid, a mobile phase consisting of acetonitrile, water, and an acid like phosphoric acid is utilized. sielc.com A similar system can be adapted for this compound. Detection is frequently carried out using a UV detector, typically at a wavelength of approximately 254 nm, where the aromatic ring exhibits strong absorbance. HPLC analyses have confirmed the purity of this compound to be in the range of 96% to over 99%. google.comchemicalbook.com

Table 1: Typical HPLC Parameters for Analysis

| Parameter | Description | Source |

|---|---|---|

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | |

| Application | Purity assessment and in-line reaction monitoring | google.com |

| Mobile Phase (Typical) | Acetonitrile and water mixture, often with an acid modifier | sielc.com |

| Detector | UV Detector | |

| Detection Wavelength | ~254 nm |

| Reported Purity | >96%, with some batches reaching >99% | google.comchemicalbook.com |

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC) serves as a complementary method to HPLC for purity analysis, particularly for assessing volatile impurities that may be present in the sample. Commercial grades of this compound are often specified with a purity of greater than 98.0% as determined by GC. tcichemicals.com In the synthesis of related benzoic acids, GC coupled with Mass Spectrometry (GC-MS) has been used to identify intermediates, demonstrating the technique's power in analyzing complex reaction mixtures. lookchem.com While specific operational parameters for this compound are proprietary to manufacturers, the method relies on the compound's ability to be vaporized without decomposition for separation in the gas phase.

Table 2: Gas Chromatography in Quality Control

| Parameter | Description | Source |

|---|---|---|

| Technique | Gas Chromatography (GC) | |

| Application | Purity assessment of the final product | tcichemicals.com |

| Reported Purity | >98.0% | tcichemicals.com |

Spectroscopic Characterization of Synthesized Intermediates and Final Products

Spectroscopic methods are vital for the unambiguous identification and structural elucidation of this compound and its synthetic precursors.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DEPT, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of this compound.

¹H NMR: The proton NMR spectrum provides information about the number and environment of hydrogen atoms. For this compound, the aromatic region is expected to show distinct signals for the three protons on the benzene (B151609) ring. The deshielding effects of the bromine, chlorine, and nitrile substituents lead to a predictable pattern.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms. The carbon of the nitrile group (C≡N) has a characteristic chemical shift, which for related nitrile compounds appears around δ 115 ppm.

DEPT and 2D-NMR: Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between CH, CH₂, and CH₃ carbons. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are particularly crucial for distinguishing between positional isomers, such as 4-bromo-2-chlorobenzonitrile (B136228) and this compound, by establishing connectivity between protons and carbons.

Table 3: NMR Spectroscopic Data for Structural Elucidation

| Nucleus | Technique | Expected Observations for this compound | Purpose | Source |

|---|---|---|---|---|

| ¹H | 1D NMR | Signals in the aromatic region (typically δ 7.0-8.0 ppm) showing specific splitting patterns (e.g., doublets). | Confirms proton environments and substitution pattern. | |

| ¹³C | 1D NMR | A distinct signal for the nitrile carbon (~115 ppm) and signals for the aromatic carbons. | Confirms the presence of the nitrile group and the carbon backbone. |

| ¹H, ¹³C | 2D-NMR (COSY, HSQC) | Correlation peaks indicating H-H and C-H connectivities. | Unambiguously assigns signals and distinguishes between positional isomers. | |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the most characteristic absorption is that of the nitrile (C≡N) group. This functional group exhibits a sharp and intense stretching vibration in a relatively clean region of the spectrum. In analogous compounds such as 5-Amino-2-bromo-4-chlorobenzonitrile, this nitrile stretch is observed around 2230 cm⁻¹. The presence of this band provides strong evidence for the successful incorporation of the nitrile function into the molecular structure. bldpharm.com

Table 4: Key Infrared Absorption Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Source |

|---|---|---|---|

| Nitrile (C≡N) | Stretch | ~2230 | |

| Aromatic C-H | Stretch | >3000 | |

| C-Cl | Stretch | 800-600 |

| C-Br | Stretch | 600-500 | |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to confirm its elemental composition. bldpharm.com High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula, C₇H₃BrClN. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br) and chlorine (isotopes ³⁵Cl and ³⁷Cl) results in a characteristic isotopic pattern for the molecular ion peak [M]⁺, which serves as a definitive signature for the compound. The calculated exact mass for the molecular ion [M]⁺ is approximately 215.89 Da.

Table 5: Mass Spectrometry Data for Molecular Confirmation

| Parameter | Expected Value/Observation | Purpose | Source |

|---|---|---|---|

| Molecular Formula | C₇H₃BrClN | Elemental Composition | |

| Molecular Weight | 216.46 g/mol | --- | |

| Exact Mass [M]⁺ | ~215.89 Da | Confirmation of elemental formula via HRMS |

| Isotopic Pattern | Characteristic pattern due to Br and Cl isotopes | Confirmation of halogen presence | |

X-ray Diffraction for Solid-State Structure Elucidation

X-ray diffraction (XRD) stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. jove.comiastate.edu This powerful method relies on the principle that crystals, with their periodically arranged atoms, can act as a three-dimensional diffraction grating for X-rays. carleton.edu When a beam of monochromatic X-rays interacts with a single crystal, the electrons of the atoms scatter the X-rays. This scattering leads to a unique diffraction pattern of constructive and destructive interference, from which the electron density map of the molecule can be calculated. nih.gov The analysis of this pattern allows for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles, providing a complete picture of the molecule's conformation and its packing within the crystal lattice. rigaku.comtaylorfrancis.com

For a compound like this compound, single-crystal X-ray diffraction would be the gold standard for elucidating its solid-state architecture. Such an analysis would provide invaluable insights into the molecule's planarity, the spatial relationship between the bromine, chlorine, and nitrile substituents on the benzene ring, and the nature of intermolecular interactions (such as halogen bonding or π-π stacking) that govern the crystal packing.

As of the latest literature review, a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases. Therefore, detailed experimental crystallographic data for this specific compound is not available.

Should a single crystal of this compound be successfully grown and analyzed, the resulting crystallographic data would be presented in a standardized format, as shown in the hypothetical table below.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Empirical Formula | C₇H₃BrClN |

| Formula Weight | 216.46 |

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions | |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z (molecules per unit cell) | To be determined |

| Calculated Density (g/cm³) | To be determined |

Comparative Crystallographic Analysis

To illustrate the type of detailed structural information that can be obtained, it is useful to examine the crystallographic data of a structurally related compound. 2,6-Dibromo-4-chlorobenzonitrile (C₇H₂Br₂ClN) provides a relevant comparison due to its similar benzonitrile (B105546) core and halogen substitution pattern. iucr.orgnih.goviucr.org

The crystal structure of 2,6-dibromo-4-chlorobenzonitrile has been determined and reveals that the molecules form layers within the crystal structure. iucr.org The strongest intermolecular interactions are reported to be Br···N contacts, measuring 3.049 (2) Å. iucr.orgiucr.org This type of interaction is a significant factor in the packing of halogenated benzonitriles. iucr.org

The detailed crystallographic data for 2,6-Dibromo-4-chlorobenzonitrile is summarized in the interactive table below.

Crystallographic Data for 2,6-Dibromo-4-chlorobenzonitrile iucr.orgnih.goviucr.org

| Parameter | Value |

| Empirical Formula | C₇H₂Br₂ClN |

| Formula Weight | 295.35 |

| Crystal System | Monoclinic |

| Space Group | P2₁/m |

| Unit Cell Dimensions | |

| a (Å) | 7.969(2) |

| b (Å) | 14.156(3) |

| c (Å) | 3.931(1) |

| α (°) | 90 |

| β (°) | 90.79(2) |

| γ (°) | 90 |

| Volume (ų) | 443.4(2) |

| Z (molecules per unit cell) | 2 |

| Calculated Density (g/cm³) | 2.213 |

This data for a related molecule underscores the precision of X-ray diffraction in defining molecular architecture and packing. A similar study on this compound would be crucial for a comprehensive understanding of its solid-state properties and for rationalizing its behavior in various chemical and material science applications.

Future Research Directions and Emerging Trends

Exploration of Novel Catalytic Systems for Enhanced Transformations

The transformation of aryl halides like 5-Bromo-2-chlorobenzonitrile is heavily reliant on catalytic processes, with palladium-catalyzed reactions being a cornerstone. nih.govresearchgate.netnih.gov The first palladium-catalyzed cyanation was introduced in 1973, and since then, significant developments have been made to enhance the efficiency and applicability of these reactions. nih.govrsc.org Future research is focused on overcoming the limitations of traditional systems by exploring novel catalysts that offer improved performance under milder conditions and with greater functional group tolerance.

One major trend is the development of more efficient palladium-based systems. Researchers are designing new ligands and palladium complexes to improve catalytic efficacy. nih.gov For instance, palladium nanoparticles supported on zinc oxide have been shown to be effective for the cyanation of aryl chlorides and bromides without the need for additives or bases. nih.gov Another area of exploration is the use of alternative, less toxic cyanide sources. Potassium hexacyanoferrate(II) {K₄[Fe(CN)₆]} is emerging as a promising, inexpensive, and safer alternative to traditional cyanide reagents. nih.govresearchgate.net

Beyond palladium, there is a growing interest in catalysts based on more abundant and cost-effective base metals like nickel. researchgate.net Nickel-catalyzed cyanation of aryl halides using potassium ferrocyanide has been developed, featuring a bench-stable Ni(II) precatalyst that enhances the practicality and scalability of the process. researchgate.net Furthermore, the field of photocatalysis is opening up new avenues for radical-based transformations under mild conditions, which could be applied to derivatives of this compound. cardiff.ac.uk The development of dual Ni-photoredox strategies for asymmetric synthesis represents a significant advance in creating chiral molecules. cardiff.ac.uk

Development of Advanced Synthetic Strategies for Complex Architectures

This compound is a valuable building block for constructing complex molecular architectures due to its distinct halogenated positions, which allow for selective and sequential reactions. Advanced synthetic strategies are being developed to leverage this versatility in the creation of novel heterocyclic compounds and pharmacologically active molecules. researchgate.net

A key strategy involves cross-coupling reactions, such as the Suzuki cross-coupling. For example, this compound has been used as a starting material in the multi-step synthesis of novel thieno[3,2-d]pyrimidine (B1254671) derivatives. researchgate.net This process involves an initial reaction to form an intermediate, followed by cyclization and a final Suzuki cross-coupling reaction with an arylboronic acid in the presence of a palladium catalyst to form a new carbon-carbon bond. researchgate.net